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Abstract

BAY-1436032 is a potent and orally bioavailable pan-inhibitor of mutant isocitrate
dehydrogenase 1 (IDH1).[1][2] Mutations in IDH1 are frequently observed in several cancers,
including acute myeloid leukemia (AML), glioma, chondrosarcoma, and intrahepatic
cholangiocarcinoma.[3][4] These mutations confer a neomorphic enzymatic activity, leading to
the production of the oncometabolite (R)-2-hydroxyglutarate (R-2HG).[1][4][5] R-2HG
competitively inhibits a-ketoglutarate-dependent dioxygenases, resulting in epigenetic
alterations and a block in cellular differentiation that contributes to tumorigenesis.[6][7] BAY-
1436032 specifically targets various IDH1-R132X mutant forms, inhibiting the production of 2-
HG and inducing differentiation in tumor cells.[1][2][5] This document provides detailed
application notes and protocols for the in vivo oral administration of BAY-1436032 based on
preclinical and clinical studies.

Mechanism of Action

Mutant IDH1 enzymes convert a-ketoglutarate (a-KG) to R-2HG. BAY-1436032 inhibits this
catalytic activity, leading to a reduction in intracellular R-2HG levels. This restores the function
of a-KG-dependent enzymes, including histone and DNA demethylases, which in turn reverses
the epigenetic block and induces myeloid differentiation in AML cells.[5][6]
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Caption: Signaling pathway of mutant IDH1 and inhibition by BAY-1436032.
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Data Presentation
Preclinical In Vivo Efficacy in AML Patient-Derived

Xenograft (PDX) Models

. BAY-1436032 BAY-1436032
Vehicle

Parameter (45 mglkg, (150 mglkg, Reference
Control

daily) daily)

) ] >150 days (all
Median Survival 91 days - ] ) [8]
mice survived)

Leukemic Stem

Cell (LSC)
Frequency - - 117-fold [7]
Reduction (vs.
Vehicle)
Serum R-2HG at Intermediate Nearly complete

~62 uM . . [°]
Day 90 reduction suppression
Peripheral Blood _ Lower rate of Remained

Increasing ] [8]
hCD45+ Cells increase constant

Combination Therapy in AML PDX Models (BAY-1436032
with Azacitidine)
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LSC Frequency

Treatment Group Reduction (vs. Median Survival Reference
Vehicle)
Azacitidine (1 mg/kg,
(1 mokg 4.1-fold - [7]

s.c., days 1-5)
BAY-1436032 (150
mg/kg, p.o., daily for4  117-fold - [7]
weeks)
Sequential

o 470-fold 299 days [7]
Combination
Simultaneous Not reached at 300

o 33,150-fold [7]
Combination days

Pl | Clinical Trial in IDH1-M Solid T

Parameter Value Reference
Dosing Cohorts 150 mg to 1,500 mg twice daily  [6][10]
Recommended Phase Il Dose 1,500 mg twice daily [6]

Median Maximal Reduction of

76% [6][10]
Plasma R-2HG
Objective Response Rate
_ 11% (1 CR, 3 PRs) [6][10]
(Lower Grade Glioma, n=35)
Stable Disease (Lower Grade
43% [6][10]

Glioma, n=35)

Experimental Protocols
In Vivo Efficacy Study in an AML Patient-Derived
Xenograft (PDX) Model

This protocol is synthesized from methodologies described in preclinical studies.[5][7][9]
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. Animal Model:

Species: Immunodeficient mice (e.g., NOD.Cg-Prkdcscid 112rgtm1Wijl/SzJ or NSG).

Cell Source: Primary human AML cells harboring an IDH1 mutation (e.g., R132C, R132H).

Engraftment: Intravenously inject 1 x 106 to 5 x 106 primary AML cells into sublethally
irradiated (2 Gy) NSG mice.

Monitoring: Monitor peripheral blood for engraftment by flow cytometry for human CD45+
cells. Treatment is typically initiated when engraftment reaches a predetermined level (e.qg.,
>1% hCD45+ cells).

. Formulation and Administration of BAY-1436032:

Vehicle: A suitable vehicle for oral gavage (e.g., a mixture of 0.5% methylcellulose and 0.5%
Tween 80 in water).

Preparation: Prepare a homogenous suspension of BAY-1436032 in the vehicle at the
desired concentrations (e.g., 4.5 mg/mL and 15 mg/mL for 45 mg/kg and 150 mg/kg doses,
respectively, assuming a 10 mL/kg dosing volume).

Administration: Administer BAY-1436032 or vehicle control once daily via oral gavage.

. Experimental Workflow:

In Vivo Efficacy Workflow

Engraft NSG mice Monitor peripheral blood Randomize mice into
with primary AML cells for hCDA45+ cells treatment cohorts
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Select IDH1-mutant
AML PDX model
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b15617696?utm_src=pdf-custom-synthesis
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/pan-mutant-idh1-inhibitor-bay-1436032
https://www.axonmedchem.com/3863-bay-1436032
https://pubmed.ncbi.nlm.nih.gov/28124097/
https://pubmed.ncbi.nlm.nih.gov/28124097/
https://aacrjournals.org/cancerres/article/76/14_Supplement/2645/609652/Abstract-2645-BAY-1436032-A-highly-selective
https://pubmed.ncbi.nlm.nih.gov/28232670/
https://pubmed.ncbi.nlm.nih.gov/28232670/
https://aacrjournals.org/clincancerres/article/27/10/2723/665649/Phase-I-Assessment-of-Safety-and-Therapeutic
https://www.haematologica.org/article/view/9705
https://www.haematologica.org/article/view/9705
https://www.medchemexpress.com/BAY-1436032.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5629366/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5629366/
https://pubmed.ncbi.nlm.nih.gov/33622704/
https://pubmed.ncbi.nlm.nih.gov/33622704/
https://www.benchchem.com/product/b15617696#oral-administration-of-bay-1436032-in-vivo
https://www.benchchem.com/product/b15617696#oral-administration-of-bay-1436032-in-vivo
https://www.benchchem.com/product/b15617696#oral-administration-of-bay-1436032-in-vivo
https://www.benchchem.com/product/b15617696#oral-administration-of-bay-1436032-in-vivo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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